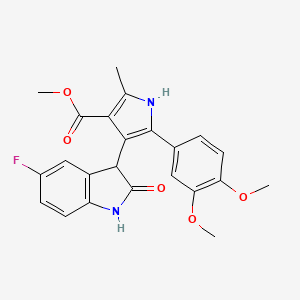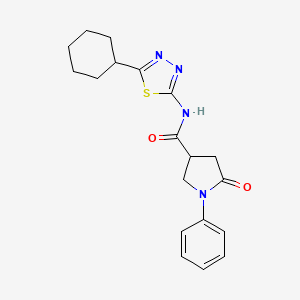
methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including methoxy, fluoro, oxo, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Functional group modifications:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(3,4-dimethoxyphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluoro group.
Methyl 5-(3,4-dimethoxyphenyl)-4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but has a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C23H21FN2O5 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5/c1-11-18(23(28)31-4)20(19-14-10-13(24)6-7-15(14)26-22(19)27)21(25-11)12-5-8-16(29-2)17(9-12)30-3/h5-10,19,25H,1-4H3,(H,26,27) |
Clé InChI |
RZYGKOCLSQRAFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959585.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959595.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B14959600.png)
![N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14959621.png)
methanone](/img/structure/B14959634.png)
![4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B14959640.png)
![N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide](/img/structure/B14959644.png)
![N-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B14959657.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14959665.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone](/img/structure/B14959668.png)
![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14959679.png)
